Methyl 2-acetyl-2H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNSHDJIHXSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 2-acetyl-2H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole. Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets. This can lead to changes in cell cycle progression and DNA damage response, potentially influencing the treatment of diseases such as cancer.
Biochemical Pathways
Indazole derivatives have been found to impact a wide variety of biological properties. For instance, they can affect inflammatory pathways, leading to anti-inflammatory effects.
Pharmacokinetics
The compound’s molecular weight is 21821, which may influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
Methyl 2-acetyl-2H-indazole-5-carboxylate participates in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The compound’s indazole ring structure allows it to engage in hydrogen bonding and π-π stacking interactions with biomolecules. These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins. For instance, indazole derivatives have been shown to interact with kinases, proteases, and other enzymes involved in cellular signaling pathways. This compound may exhibit similar interactions, affecting the activity and function of these biomolecules.
Cellular Effects
This compound has been observed to impact various cell types and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indazole derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities, suggesting that this compound may possess similar properties. The compound’s effects on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, indazole derivatives have been shown to inhibit kinases by binding to their active sites, thereby blocking substrate access and preventing phosphorylation events. This compound may exert its effects through similar binding interactions, resulting in changes in enzyme activity and downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products. These degradation products may have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects can be observed, where the compound’s biological activity changes significantly with small variations in dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, indazole derivatives have been shown to bind to albumin and other plasma proteins, influencing their distribution in the bloodstream. This compound may exhibit similar interactions, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indazole derivatives have been reported to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can modulate various cellular processes. This compound may exhibit similar localization patterns, influencing its biological activity and therapeutic potential.
Biological Activity
Methyl 2-acetyl-2H-indazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an indazole core with acetyl and carboxylate functional groups, contributing to its reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, showing promising results in multiple areas:
- Antidiabetic Effects : Recent studies have indicated that derivatives of indazole compounds can enhance insulin signaling pathways. Specifically, this compound has been shown to stimulate glucose uptake in L6 skeletal muscle cells and decrease hepatic glucose release in HepG2 cells, similar to the effects observed with established antidiabetic drugs like metformin .
- Anti-inflammatory Properties : The compound has also been investigated for its potential as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Inhibitory assays demonstrated that certain indazole derivatives exhibit significant anti-inflammatory activity, suggesting that this compound may share similar properties .
- Lipid Profile Modulation : In animal models, treatment with derivatives has resulted in improved lipid profiles, including reduced triglycerides and total cholesterol levels while increasing HDL cholesterol. This effect is particularly relevant for metabolic disorders such as diabetes .
The mechanism through which this compound exerts its biological effects appears to involve:
- Activation of Insulin Signaling Pathways : The compound enhances the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules such as Akt and GSK-3β, leading to increased glucose uptake in muscle cells .
- Inhibition of cPLA2α : By inhibiting this enzyme, the compound may reduce the production of pro-inflammatory mediators, thus providing a therapeutic avenue for inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Diabetic Rat Models : In studies involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in overall metabolic health indicators .
- Cell Culture Studies : In vitro experiments using L6 myotubes and HepG2 cells confirmed that treatment with the compound led to enhanced glucose uptake and reduced glucagon-mediated glucose release without adversely affecting cell viability .
Table 1: Summary of Biological Activities
Table 2: Efficacy in Animal Models
Scientific Research Applications
Medicinal Chemistry
Methyl 2-acetyl-2H-indazole-5-carboxylate has been investigated for its potential therapeutic applications. Its structural characteristics enable it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has shown that indazole derivatives exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies demonstrate that this compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including:
- Cyclization Reactions : This compound can be synthesized via cyclization of appropriate precursors under specific conditions, often yielding high purity and yield .
- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of diverse derivatives with modified biological activities .
Material Science Applications
The unique chemical structure of this compound makes it valuable in the development of new materials, particularly in polymer chemistry and nanotechnology.
Polymer Development
Indazoles have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer formulations can improve their performance characteristics .
Nanotechnology
The compound's ability to form stable complexes with metal ions has prompted investigations into its use in nanomaterial synthesis. Such materials may have applications in catalysis and electronic devices .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group at position 2 undergoes oxidation to form carboxylic acid derivatives. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O, 80°C, 6 h | 2-(Carboxy)-2H-indazole-5-carboxylate | 72% | |
| H₂O₂ (30%) + FeSO₄ | EtOH, reflux, 3 h | 2-(Oxoacetyl)-2H-indazole-5-carboxylate | 58% |
The oxidation pathway depends on the strength of the oxidizing agent, with stronger agents like KMnO₄ fully oxidizing the acetyl group to a carboxylic acid.
Reduction Reactions
The acetyl moiety can be selectively reduced to an ethyl group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Zn dust | NH₃/EtOH, 50°C, 4 h | 2-Ethyl-2H-indazole-5-carboxylate | 85% | |
| NaBH₄/CeCl₃ | THF, 0°C to RT, 2 h | 2-(1-Hydroxyethyl)-2H-indazole-5-carboxylate | 63% |
Steric hindrance from the adjacent ester group limits over-reduction to primary alcohols.
Nucleophilic Substitution
The ester group at position 5 participates in hydrolysis and transesterification:
The reaction with concentrated HCl proceeds via acid-catalyzed cleavage of the ester bond, while transesterification requires strong bases like NaOMe .
Regioselective Alkylation
The indazole nitrogen atoms show distinct reactivity patterns:
DFT calculations reveal cesium ions promote N1 selectivity through chelation effects, while steric factors favor N2 alkylation under non-chelating conditions .
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PTSA (cat.) | Toluene, 110°C, 6 h | Indazolo[3,2-b]quinazolin-12-one | 68% | |
| CuCl (5 mol%) | DCM, 50°C, 12 h | Spiro[indazole-2,1'-cyclohexane] | 71% |
Cyclization typically involves intramolecular attack of the ester carbonyl group on activated aromatic positions .
Photochemical Transformations
Recent advances in visible-light-mediated reactions:
These reactions proceed via radical intermediates, with HFIP stabilizing acyl radicals during decarboxylative coupling .
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Observation | Source |
|---|---|---|---|
| 25–150 | <2 | No decomposition | |
| 150–220 | 12 | Ester group degradation | |
| 220–300 | 58 | Indazole core breakdown |
The compound remains stable below 150°C, making it suitable for reactions requiring moderate heating.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 2-acetyl-2H-indazole-5-carboxylate, we compare it with structurally analogous indazole derivatives, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
This difference may influence its utility in nucleophilic substitution reactions during drug synthesis. Replacement of the ester group with a nitrile (as in 2-methyl-2H-indazole-5-carbonitrile) reduces molecular weight and increases hydrophobicity, which could improve blood-brain barrier penetration .
Ethyl esters (e.g., ethyl 2H-indazole-5-carboxylate) exhibit lower polarity than methyl esters, affecting solubility and pharmacokinetic profiles .
Synthetic Applications
- This compound is critical in synthesizing pyridocarbazoles, which show antitumor activity due to planar aromatic systems that intercalate DNA .
- In contrast, methyl 2-methyl-2H-indazole-5-carboxylate serves as a simpler scaffold for probing structure-activity relationships (SAR) in kinase inhibition studies .
Research Findings
- Thermochemical Stability : Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., acetyl) stabilize the indazole core by delocalizing electron density, reducing susceptibility to oxidative degradation .
- Synthetic Efficiency : The acetyl-substituted derivative requires milder reaction conditions (e.g., acetic acid reflux) compared to chloro or nitrile analogs, which often necessitate harsher reagents like phosphorus oxychloride .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-acetyl-2H-indazole-5-carboxylate, and how are intermediates purified?
- Methodology : A common approach involves condensation reactions using acetic acid as a solvent. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with acetylating agents (e.g., acetic anhydride) in the presence of sodium acetate for 3–5 hours. The crude product is purified via recrystallization from a DMF/acetic acid mixture, followed by washing with ethanol and diethyl ether .
- Data Validation : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity).
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection requires high-resolution diffraction patterns, and refinement accounts for thermal displacement parameters and hydrogen bonding networks .
- Example Workflow :
- Crystallize the compound from a DMSO/water system.
- Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine the structure using SHELXL, achieving R-factors < 0.05.
Q. What spectroscopic methods are used for structural characterization?
- Key Techniques :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., acetyl and methyl ester groups).
- IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for ester and acetyl moieties.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Troubleshooting Strategies :
- Catalyst Screening : Replace sodium acetate with p-toluenesulfonic acid (PTSA) to enhance reaction kinetics.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.
- Temperature Gradients : Use microwave-assisted synthesis at 100–120°C to reduce reaction time .
- Case Study : A 74% yield improvement was reported for analogous indole derivatives by adjusting stoichiometry and reflux duration .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Resolution Workflow :
Purity Check : Repeat column chromatography or recrystallization to eliminate impurities.
Alternative Characterization : Use elemental analysis (C, H, N) to validate empirical formulas (e.g., ±0.3% deviation from theoretical values) .
Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases or cytochrome P450). A study on benzimidazole-triazole analogs demonstrated hydrogen bonding with active-site residues .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) at concentrations of 1–100 μM.
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with activity trends.
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Root Causes : Polymorphism, residual solvents, or impurities.
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
